2-Bromophenanthrene-9,10-dione

Catalog No.
S731958
CAS No.
53622-33-6
M.F
C14H7BrO2
M. Wt
287.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromophenanthrene-9,10-dione

CAS Number

53622-33-6

Product Name

2-Bromophenanthrene-9,10-dione

IUPAC Name

2-bromophenanthrene-9,10-dione

Molecular Formula

C14H7BrO2

Molecular Weight

287.11 g/mol

InChI

InChI=1S/C14H7BrO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H

InChI Key

DSHTXZUCUCBRAF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C(=O)C2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C(=O)C2=O

Anthraquinone in the Paper Industry and Synthetic Dyes Production

Specific Scientific Field: Industrial Chemistry

Application Summary: Anthraquinone (anthracene-9,10-dione) is a multifaceted chemical used in the paper industry and in the production of synthetic dyes . It is produced on a large scale worldwide due to these applications .

Results or Outcomes: The use of anthraquinone in these industries has led to its ubiquitous presence as a contaminant in air, water, food packaging, and more recently, in foodstuffs .

2,7-Dinitrophenanthrene-9,10-dione as a Photosensitizer

Specific Scientific Field: Organic Chemistry

Application Summary: 2,7-Dinitrophenanthrene-9,10-dione (DNPO) is used as a photocatalyst in the visible-light-induced C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids .

Methods of Application: The DNPO photocatalyst can be prepared on a large scale and exhibits excellent photo- and electrochemical properties . It is used in the visible-light-induced C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids .

3-Bromo-9,10-phenanthrenedione in Chemical Research

Specific Scientific Field: Chemical Research

Application Summary: 3-Bromo-9,10-phenanthrenedione is a chemical compound used in various chemical research .

Results or Outcomes: The use of 3-Bromo-9,10-phenanthrenedione in chemical research has led to various findings and advancements in the field .

9,10-Dibromophenanthrene in Organic Synthesis

Application Summary: 9,10-Dibromophenanthrene is used in organic synthesis . On heating, this compound loses a molecule of HCl and gives 9-bromophenanthrene .

Methods of Application: 9,10-Dibromophenanthrene is prepared by reacting bromine in peroxide with phenanthrene . 9-Bromophenanthrene may also be prepared by heating phenanthrene with bromine in the presence of FeBr3 .

Results or Outcomes: The use of 9,10-Dibromophenanthrene in organic synthesis has led to the production of various organic compounds .

Visible Light-Induced Photoclick Reaction

Specific Scientific Field: Photochemistry

Methods of Application: The photocycloaddition reaction can be achieved under green (530 nm) or orange (590 nm) light irradiation . The product distribution can be precisely controlled by the choice of the color of light .

Results or Outcomes: This method features mild reaction conditions, experimental simplicity, good atomic economy, and broad substrate scope .

2-Bromophenanthrene-9,10-dione is an organic compound with the molecular formula C14H7BrO2C_{14}H_7BrO_2. It features a phenanthrene skeleton with bromine and diketone functional groups at the 2-position and 9,10-positions, respectively. This compound is characterized by its potential applications in organic synthesis and materials science, particularly in the development of semiconductors and fluorescent materials.

Currently, there is no documented information on the mechanism of action of 2-Bromophenanthrene-9,10-dione in biological systems.

As with most organic compounds, proper handling and safety precautions are advisable due to the lack of specific data on 2-Bromophenanthrene-9,10-dione. Potential hazards may include:

  • Skin and eye irritation: Due to the organic nature of the compound.
  • Respiratory irritation: If inhaled as dust or vapor.
  • Environmental impact: Potential for bioaccumulation due to the brominated structure.

The chemical behavior of 2-bromophenanthrene-9,10-dione is influenced by its electrophilic nature. It can undergo various reactions typical of phenanthrene derivatives, including:

  • Electrophilic Aromatic Substitution: The bromine atom activates the aromatic ring towards electrophilic attack.
  • Reduction and Oxidation: The diketone functionality allows for redox reactions, which can be exploited in synthetic pathways to form other derivatives.
  • Formation of Quinhydrone Derivatives: This process involves the reaction with phenolic compounds to yield complex structures.

These reactions broaden the utility of 2-bromophenanthrene-9,10-dione in organic synthesis and material science applications .

Phenanthrene derivatives, including 2-bromophenanthrene-9,10-dione, exhibit various biological activities. The compound interacts with enzymes such as cytochrome P450, influencing the metabolism of xenobiotics. Its electrophilic nature facilitates interactions with nucleophilic sites on biomolecules, potentially leading to altered cellular functions. Notably, it may induce oxidative stress in cells, affecting gene expression and cellular metabolism .

Synthesis of 2-bromophenanthrene-9,10-dione can be achieved through several methods:

  • Bromination of Phenanthrene: Bromination at the 2-position followed by oxidation to form the diketone.
  • Anionic Cyclization: This method involves cyclization reactions that introduce bromine and diketone functionalities efficiently.
  • Tribromination followed by Hydrolysis: A multi-step synthesis that includes bromination at multiple positions followed by hydrolysis to achieve the desired diketone structure .

These methods highlight the versatility in synthesizing this compound and its derivatives.

2-Bromophenanthrene-9,10-dione serves multiple roles in various fields:

  • Organic Electronics: It is utilized as an intermediate in synthesizing semiconducting materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Fluorescent Materials: The compound exhibits fluorescence properties that are valuable in optoelectronic applications.
  • Chemical Syntheses: It acts as a building block for more complex organic compounds due to its reactivity .

Research has shown that 2-bromophenanthrene-9,10-dione interacts with various biological targets. Its ability to form adducts with proteins suggests potential implications in drug design and toxicity studies. The compound's electrophilic properties allow it to react with nucleophiles in biological systems, which may lead to significant biochemical changes .

Several compounds share structural similarities with 2-bromophenanthrene-9,10-dione. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
3-Bromophenanthrene-9,10-dioneC14H7BrO2C_{14}H_7BrO_2Similar diketone structure; different bromine position
2,7-Dibromophenanthrene-9,10-dioneC14H6Br2O2C_{14}H_6Br_2O_2Contains two bromine atoms; useful for semiconductor applications
Phenanthrene-9,10-dioneC14H8O2C_{14}H_{8}O_{2}Parent compound without bromine; foundational structure for derivatives

Uniqueness of 2-Bromophenanthrene-9,10-dione

The uniqueness of 2-bromophenanthrene-9,10-dione lies in its specific positioning of functional groups that enhance its reactivity while maintaining a stable phenanthrene core. This positioning allows for selective reactions not typically observed in other similar compounds. Its potential for use in advanced materials science further distinguishes it from its analogs .

XLogP3

3.2

Wikipedia

2-Bromo-9,10-phenanthrenequinone

Dates

Modify: 2023-08-15

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